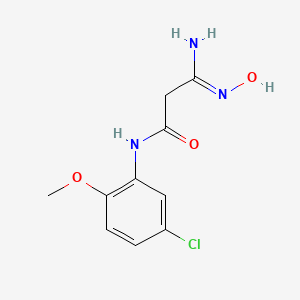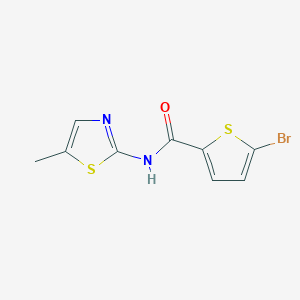
3-amino-N-(5-chloro-2-methoxyphenyl)-3-(hydroxyimino)propanamide
Overview
Description
3-amino-N-(5-chloro-2-methoxyphenyl)-3-(hydroxyimino)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as CPI-613 and has been extensively studied for its therapeutic potential in the treatment of cancer.
Mechanism of Action
CPI-613 targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH is responsible for converting pyruvate to acetyl-CoA, which then enters the TCA cycle. α-KGDH is responsible for converting alpha-ketoglutarate to succinyl-CoA, which is also a key step in the TCA cycle. By inhibiting these enzymes, CPI-613 disrupts the TCA cycle and inhibits cancer cell metabolism, leading to apoptosis and growth inhibition.
Biochemical and Physiological Effects
CPI-613 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species (ROS) and increases the production of glutathione, which is an important antioxidant. CPI-613 has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
One advantage of using CPI-613 in lab experiments is its specificity for cancer cells. It targets the TCA cycle, which is upregulated in cancer cells, but not in normal cells. This makes it a promising candidate for cancer therapy with minimal side effects. However, one limitation of using CPI-613 in lab experiments is its high cost. It is a relatively new compound and is not yet widely available, which can make it difficult for researchers to obtain.
Future Directions
There are several future directions for research on CPI-613. One area of interest is its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. CPI-613 has been shown to enhance the efficacy of these treatments in preclinical models, and further research is needed to determine its potential in clinical settings. Another area of interest is the development of more efficient synthesis methods for CPI-613 to reduce its cost and increase its availability for research and clinical use. Additionally, further research is needed to understand the mechanism of action of CPI-613 in cancer cells and to identify biomarkers that can predict its efficacy in different types of cancer.
Scientific Research Applications
CPI-613 has been extensively studied for its therapeutic potential in the treatment of cancer. It is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. CPI-613 has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
(3Z)-3-amino-N-(5-chloro-2-methoxyphenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-17-8-3-2-6(11)4-7(8)13-10(15)5-9(12)14-16/h2-4,16H,5H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWGUGBKTWHOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4719117.png)
![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4719128.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4719140.png)
![bis{4-[(4-chlorophenyl)sulfonyl]phenyl}methanone](/img/structure/B4719154.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide](/img/structure/B4719155.png)
![N-phenyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4719159.png)

![2-{1-cyclopentyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4719179.png)
![2-(2-biphenylyloxy)-N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4719185.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide](/img/structure/B4719215.png)